3-Amino-1-(thiophen-2-yl)propan-1-one
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Overview
Description
3-Amino-1-(thiophen-2-yl)propan-1-one: is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amino group attached to a propanone chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting from Thiophene: One common method involves the reaction of thiophene with a suitable reagent to introduce the amino and propanone groups.
Industrial Production Methods: Industrial synthesis often involves multi-step processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-1-(thiophen-2-yl)propan-1-one can undergo oxidation reactions, where the thiophene ring or the amino group is oxidized to form various products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: 3-Amino-1-(thiophen-2-yl)propan-1-ol.
Substitution Products: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Employed in studies to understand the biological activity of thiophene derivatives.
Medicine:
Industry:
Mechanism of Action
The exact mechanism of action of 3-Amino-1-(thiophen-2-yl)propan-1-one can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its activity .
Comparison with Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but with a methylamino group instead of an amino group.
1-(Thiophen-2-yl)propan-2-amine: Contains a thiophene ring and a propanamine chain.
Uniqueness:
Functional Groups: The presence of both an amino group and a ketone group in 3-Amino-1-(thiophen-2-yl)propan-1-one makes it unique compared to other thiophene derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-amino-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C7H9NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4,8H2 |
InChI Key |
BRSFKVCERZFMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCN |
Origin of Product |
United States |
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